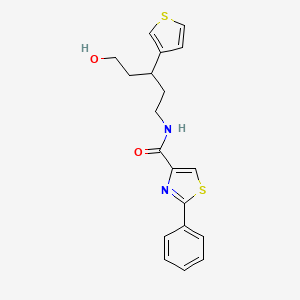
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N2O2S2 and its molecular weight is 372.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylthiazole-4-carboxamide, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on various studies.
The compound has the following chemical characteristics:
- Chemical Formula : C18H20N2O2S2
- Molecular Weight : 372.5 g/mol
- CAS Number : 2034312-36-0
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophene derivatives with thiazole carboxamides. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 µg/mL |
| Staphylococcus aureus | 6.25 µg/mL |
| Candida albicans | 25 µg/mL |
These results indicate that the compound is particularly potent against Gram-positive bacteria, showing lower MIC values than traditional antibiotics such as ampicillin .
Antioxidant Activity
The compound also demonstrates antioxidant properties, assessed through DPPH and hydroxyl radical scavenging assays. The results indicate that it effectively reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .
Anti-inflammatory Potential
Research suggests that this thiazole derivative may possess anti-inflammatory effects. In a study involving rat models of inflammation, the compound significantly reduced markers of inflammation compared to control groups. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Mechanistic Insights
The biological mechanisms underlying the activities of this compound are being elucidated through various computational and experimental approaches:
- Molecular Docking Studies : These studies suggest that the compound binds effectively to key biological targets involved in inflammation and microbial resistance.
- Cellular Pathway Analysis : The compound appears to modulate pathways related to apoptosis and cell cycle regulation, indicating potential uses in cancer therapy .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound in various disease models:
- Cancer Models : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
- In Vivo Efficacy : Animal studies have reported significant tumor reduction when treated with this compound, supporting its potential as an anticancer agent .
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-10-7-14(16-8-11-24-12-16)6-9-20-18(23)17-13-25-19(21-17)15-4-2-1-3-5-15/h1-5,8,11-14,22H,6-7,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASYWIMNQGZSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














